Accelerated Absorption Kinetics of Clofibric Acid
In a direct pharmacokinetic comparison, the magnesium clofibrate component within the Atroplex combination formulation demonstrated accelerated gastrointestinal absorption relative to standard ethyl clofibrate. The maximum blood concentration (Cmax) of clofibric acid was attained at 2 hours post-dose with Atroplex, compared to 4 hours for ethyl-alpha-p-chlorphenoxyisobutyrate (Clofibrate) [1]. Total absorption was nearly identical between the two formulations, reaching almost 100% bioavailability for the clofibric acid moiety [1]. Urinary excretion of clofibric acid over 48 hours was 90% for both the combination preparation and clofibrate, confirming equivalent total drug exposure despite the altered absorption rate [1]. No accumulation of clofibric acid in blood was observed after 60 days of continuous treatment with the combination preparation at a daily dosage of 3 tablets [1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) of clofibric acid |
|---|---|
| Target Compound Data | 2 hours |
| Comparator Or Baseline | Ethyl clofibrate: 4 hours |
| Quantified Difference | Tmax reduced by 50% (2 hours earlier) |
| Conditions | Oral administration in human subjects; single-dose pharmacokinetic study |
Why This Matters
Faster absorption may enable more rapid onset of lipid-modulating effects and provides a quantifiable pharmaceutical differentiation from generic clofibrate formulations.
- [1] Paltauf F, et al. Pharmacokinetics of a combination of magnesium-chlorophenoxy-isobutyrate and meso-inositol hexanicotinate. Acta Med Austriaca. 1977;4(4):133-137. PMID: 930544. View Source
